molecular formula C7H4BrNS B1374275 7-Bromothieno[3,2-b]pyridine CAS No. 603305-89-1

7-Bromothieno[3,2-b]pyridine

Cat. No. B1374275
Key on ui cas rn: 603305-89-1
M. Wt: 214.08 g/mol
InChI Key: NLHODWKWTMTFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110580B2

Procedure details

Heat thieno[3,2-b]pyridin-7-ol (5.00 g, 33 mmol) and phosphorus oxybromide (50 g, 174 mmol) together at 110° C. for 3 h. Pour the hot reaction mixture into a mixture of ice and 5 N NaOH and extract with CH2Cl2. Dry the organic portion over Na2SO4 and evaporate. Purify the resulting crude material using a silica gel chromatography column (hexane:EtOAC=3:1) to give the title compound (4.19 g, 59%). ES/MS m/z (81Br) 215 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][C:8]=2O)[CH:3]=[CH:2]1.P(Br)(Br)([Br:13])=O.[OH-].[Na+]>>[Br:13][C:8]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:3]=[CH:2][S:1][C:9]=12 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C=CC2=NC=CC(=C21)O
Name
Quantity
50 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour the hot reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extract with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic portion over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Purify the resulting crude material

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 4.19 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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